Product packaging for LY249543 disodium(Cat. No.:CAS No. 106400-18-4)

LY249543 disodium

Cat. No.: B608714
CAS No.: 106400-18-4
M. Wt: 487.4235
InChI Key: SVJSWELRJWVPQD-XPTKPXFUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

LY249543 disodium is a potent, selective, and ATP-competitive inhibitor of the inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β). This compound has been identified as a key research tool for investigating the NF-κB signaling pathway, a ubiquitous cellular pathway central to inflammation, cell survival, and proliferation. By specifically inhibiting IKK-β, LY249543 prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes. Research indicates that LY249543 can sensitize tumor cells, particularly those derived from multiple myeloma and other hematological malignancies, to apoptosis induced by death receptors such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). Studies have shown that co-treatment with LY249543 and TRAIL can overcome resistance and lead to significant cancer cell death, highlighting its value in exploring novel combination therapies for oncology research. Its role extends to the study of inflammatory diseases where aberrant NF-κB activity is a known driver. This small molecule inhibitor is For Research Use Only and is a vital compound for dissecting the complexities of the NF-κB pathway in disease models.

Properties

CAS No.

106400-18-4

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4235

IUPAC Name

disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15-;;/m0../s1

InChI Key

SVJSWELRJWVPQD-XPTKPXFUSA-L

SMILES

O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(CC[C@H](CN2)CC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY249543;  LY 249543;  LY-249543;  LY249543 sodium;  S-isomer of lometrexol;  DB04322;  lometrexol S-isomer.

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Ly249543 Disodium

Inhibition of Folate-Dependent Enzymes

LY249543 functions primarily by inhibiting enzymes crucial for one-carbon transfer reactions in folate metabolism. Its action is not limited to a single enzyme, exhibiting a profile that, while specific, has broader implications for cellular biosynthesis.

The principal target of LY249543 is Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT). aacrjournals.orgresearchgate.net This enzyme catalyzes a critical step in the de novo purine (B94841) biosynthesis pathway, which is the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). LY249543 is recognized as a potent, tight-binding inhibitor of GARFT. google.comacs.org Research indicates that LY249543 has a high affinity for this enzyme, with an inhibition constant (Kᵢ) reported to be 60 nM. acs.org This potent inhibition effectively halts the purine synthesis pathway at this early stage, depriving the cell of the necessary purine nucleotides for DNA and RNA synthesis. aacrjournals.org The development of LY249543 was a significant step in targeting GARFT for therapeutic purposes. researchgate.net

In addition to its primary action on GARFT, LY249543 also inhibits the bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD1). proteopedia.org This enzyme is vital for the interconversion of one-carbon units carried by tetrahydrofolate (THF). The dehydrogenase component oxidizes 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, while the cyclohydrolase component converts 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. The latter is the specific cofactor required by GARFT.

Structural studies have elucidated the physical basis of this inhibition. Crystallographic data, available in the Protein Data Bank under accession code 1dia, reveals the complex of human methylenetetrahydrofolate dehydrogenase/cyclohydrolase with its cofactor NADP and the inhibitor LY249543. enzymes.me.ukebi.ac.ukebi.ac.uk This evidence confirms a direct binding interaction, providing a secondary mechanism by which LY249543 can disrupt the supply of one-carbon units for purine synthesis.

Antifolates are a class of drugs that often exhibit activity against multiple enzymes. The specificity and potency of these interactions define their cellular effects. LY249543 is primarily a GARFT inhibitor, distinguishing it from other antifolates like methotrexate, which predominantly targets dihydrofolate reductase (DHFR), and raltitrexed, which targets thymidylate synthase (TS). researchgate.net

Another notable compound, pemetrexed (B1662193) (LY231514), is considered a multi-targeted antifolate, potently inhibiting TS, DHFR, and, to a lesser extent, GARFT. researchgate.netresearchgate.net The polyglutamated form of pemetrexed, which is its active form within the cell, shows Kᵢ values of 1.3 nM, 7.2 nM, and 65 nM against TS, DHFR, and GARFT, respectively. researchgate.net In contrast, LY249543's action is more focused on GARFT. acs.org This differential targeting influences the specific metabolic consequences of each drug. While both pemetrexed and LY249543 can lead to the inhibition of the purine de novo pathway, the broader profile of pemetrexed means it also directly and potently blocks thymidylate and tetrahydrofolate production. acs.orgresearchgate.net

Table 1: Comparative Inhibition Profile of Antifolates This table provides a summary of the primary enzyme targets and their inhibition constants (Kᵢ) for selected antifolates. Note that potencies, especially for GARFT and TS, are significantly enhanced by intracellular polyglutamation.

DrugPrimary Target(s)Reported Kᵢ Values
LY249543 (Lometrexol) GARFT aacrjournals.orgresearchgate.net~60 nM (for GARFT) acs.org
Pemetrexed (LY231514) TS, DHFR, GARFT researchgate.netresearchgate.netPolyglutamate Kᵢ: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT) researchgate.net
Methotrexate DHFR researchgate.net~7.0 nM (for DHFR, parent drug) researchgate.net
Raltitrexed TS researchgate.netN/A

Disruption of Nucleotide Biosynthesis Pathways

The inhibition of folate-dependent enzymes by LY249543 directly translates into the disruption of nucleotide biosynthesis, which is the ultimate cause of its cellular activity.

The de novo synthesis of purines is a fundamental and energy-intensive process that builds purine rings from simpler molecules like amino acids and bicarbonate. mdpi.com The pathway consists of ten steps, two of which require folate cofactors. LY249543's potent inhibition of GARFT, a key enzyme in this pathway, causes a metabolic blockade. acs.orgnih.gov This leads to the accumulation of the substrate GAR and a severe depletion of downstream products, including inosine (B1671953) monophosphate (IMP), which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). biorxiv.org By halting this pathway, LY249543 effectively starves the cell of the essential purine nucleotides required for DNA replication, RNA transcription, and cellular energy metabolism. researchgate.net

While the primary target of LY249543 lies within the purine synthesis pathway, its action as an antifolate can also lead to the interruption of pyrimidine (B1678525) biosynthesis. researchgate.net The synthesis of the pyrimidine nucleotide thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS) and requires 5,10-methylenetetrahydrofolate as a one-carbon donor. youtube.com The regeneration of this folate cofactor is dependent on a functional folate cycle, including the enzyme DHFR.

Cellular Uptake and Intracellular Processing Mechanisms

The entry of LY249543 disodium (B8443419) into target cells and its subsequent metabolic activation are pivotal steps for its pharmacological activity. These processes involve specific transport systems and enzymatic modifications that enhance its efficacy and intracellular retention.

The primary mechanism for the cellular uptake of LY249543 disodium is through the reduced folate carrier (RFC), a major transport system for folates and antifolate drugs. nih.govresearchgate.net This transporter, also known as solute carrier family 19 member 1 (SLC19A1), is ubiquitously expressed in mammalian tissues and tumors. nih.govrndsystems.comnovusbio.com this compound is recognized as a substrate by the RFC, which facilitates its active transport across the cell membrane. cancernetwork.comcuni.cz The transport of Lometrexol (B1675047) via RFC is characterized by a Michaelis-Menten constant (Km) of 1.2 µM, indicating a high affinity of the transporter for this compound.

In addition to the RFC, Lometrexol has also been shown to be a substrate for folate receptors (FRs). cuni.cznih.gov While the RFC is the primary route of entry into many tumor cells, the involvement of FRs provides an alternative pathway for cellular uptake. researchgate.net The effectiveness of antifolate chemotherapy is closely linked to the expression levels and activity of these transport systems in tumors. portlandpress.com

Once inside the cell, this compound undergoes a crucial metabolic process known as polyglutamation. This reaction involves the sequential addition of glutamate (B1630785) residues to the molecule, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). cancernetwork.comcuni.cz Polyglutamation serves two vital functions that significantly enhance the intracellular activity of Lometrexol.

Firstly, the addition of multiple glutamate moieties increases the molecular size and negative charge of the compound, which traps it within the cell by preventing its efflux. cuni.cz Secondly, and more importantly, the polyglutamated forms of Lometrexol are substantially more potent inhibitors of its target enzyme, glycinamide ribonucleotide formyltransferase (GARFT), than the original monoglutamate form. cancernetwork.com Reports indicate that Lometrexol polyglutamates are approximately 100-fold more potent as enzyme inhibitors. cancernetwork.com This enhanced inhibitory activity is a key determinant of the compound's cytotoxicity.

The high dependence of Lometrexol on polyglutamation for its activity means that cellular resistance can arise from decreased FPGS activity. cuni.cz Research has shown that the potency of Lometrexol is markedly enhanced by this process. aacrjournals.org

The extent of polyglutamation can be influenced by various factors, including the levels of natural folates within the cell, which can compete for the FPGS enzyme. aacrjournals.org Studies in mice have demonstrated that dietary folate levels can impact the accumulation and polyglutamation of Lometrexol in tissues like the liver. nih.gov In mice on a low-folate diet, the accumulation of Lometrexol polyglutamates was more extensive, with the detection of hepta- and octaglutamate forms, compared to only hexaglutamates in mice on a standard diet. nih.gov

Table 1: Research Findings on the Cellular Uptake and Processing of this compound (Lometrexol)

Parameter Finding Reference(s)
Primary Transport System Reduced Folate Carrier (RFC) cuni.cz, researchgate.net
Alternative Transport System Folate Receptors (FRs) cuni.cz, nih.gov
RFC Transport Affinity (Km) 1.2 µM
Intracellular Activation Polyglutamation by Folylpolyglutamate Synthetase (FPGS) cancernetwork.com, cuni.cz
Effect of Polyglutamation Enhanced intracellular retention and increased inhibitory potency cuni.cz
Potency of Polyglutamates ~100-fold more potent than the monoglutamate form cancernetwork.com
Mechanism of Resistance Decreased FPGS activity cuni.cz

Preclinical Pharmacological Investigations of Ly249543 Disodium

In Vitro Pharmacological Studies

Efficacy Assessment in Defined Cell Line Models

The cytotoxic potential of LY249543 disodium (B8443419) has been evaluated across a variety of human and murine cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. In vitro studies have shown that the efficacy of LY249543 disodium is both dose- and time-dependent.

In the human ovarian carcinoma cell line SW626, this compound demonstrated significant inhibition of clonogenic potential. psu.edu Its cytotoxicity was found to be markedly influenced by the concentration of folic acid in the culture medium. psu.edu Similarly, in the murine leukemia cell line L1210, treatment with this compound led to rapid and complete growth inhibition. medchemexpress.com

Further studies in the human leukemia cell line CCRF-CEM established this compound as a potent cytotoxic compound, with a reported IC50 value of 2.9 nM. nih.gov The compound's efficacy has also been observed in triple-negative breast cancer (TNBC) cell lines, such as SUM149 and HCC1806, where it inhibited proliferation. biorxiv.org However, the effectiveness in these cell lines was noted to be dependent on the composition of the cell culture medium. biorxiv.org

The table below summarizes the in vitro efficacy of this compound in various cell line models.

Cell LineCancer TypeKey FindingsReference
SW626Human Ovarian CarcinomaInhibition of clonogenic potential; cytotoxicity modulated by folic acid concentration. psu.edu
L1210Murine LeukemiaRapid and complete growth inhibition. medchemexpress.com
CCRF-CEMHuman LeukemiaPotent cytotoxic agent with an IC50 of 2.9 nM. nih.gov
SUM149Triple-Negative Breast CancerInhibition of cell proliferation, influenced by culture medium. biorxiv.org
HCC1806Triple-Negative Breast CancerInhibition of cell proliferation, influenced by culture medium. biorxiv.org

Target Engagement and Validation in Cellular Systems

This compound is a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. cuni.cz Its mechanism of action involves binding tightly to GARFT, leading to a rapid and prolonged depletion of intracellular purine ribonucleotides, such as ATP and GTP. cuni.czmedchemexpress.com This inhibition of purine synthesis is the primary driver of its cytotoxic effects. cuni.cz

The engagement of this compound with its target has been confirmed through metabolic studies. In HCC1806 cells, treatment with the compound resulted in a significant decrease in the abundance of most purine nucleotides. biorxiv.org This direct measurement of the downstream effects of enzyme inhibition validates the target engagement of this compound in a cellular context.

Furthermore, for this compound to be active, it requires intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). cancernetwork.com These polyglutamated forms are significantly more potent inhibitors of GARFT than the parent compound. cancernetwork.com This process of polyglutamation also serves to retain the drug within the cell, prolonging its inhibitory action. cancernetwork.com

The table below outlines the key aspects of target engagement for this compound.

Target EnzymeMechanism of ActionCellular EffectReference
Glycinamide Ribonucleotide Formyltransferase (GARFT)Tight-binding inhibition.Depletion of intracellular purine ribonucleotides (ATP, GTP). cuni.czmedchemexpress.com
Folylpolyglutamate Synthetase (FPGS)Activation via polyglutamation.Enhanced intracellular retention and increased potency of GARFT inhibition. cancernetwork.com

Biomarker Discovery and Validation in Cellular Models

In vitro studies have been instrumental in identifying potential biomarkers that could predict cellular sensitivity or resistance to this compound. One of the key determinants of its efficacy is the status of the purine salvage pathway. The presence of substrates for this pathway, such as hypoxanthine (B114508), can rescue cells from the cytotoxic effects of GARFT inhibition by providing an alternative route for purine synthesis. biorxiv.org This suggests that tumors with a deficient purine salvage pathway may be more susceptible to treatment with this compound.

The culture medium used in in vitro experiments has been shown to significantly impact the apparent efficacy of this compound. For instance, the compound is less effective in Human Plasma-Like Medium (HPLM), which contains physiological concentrations of purine salvage pathway substrates, compared to standard media like RPMI. biorxiv.org This highlights the importance of the tumor microenvironment in modulating drug response.

The expression and activity of folylpolyglutamate synthetase (FPGS) have also been identified as a critical factor. cancernetwork.com Decreased FPGS activity can lead to reduced polyglutamation of this compound, resulting in lower intracellular concentrations of the active drug and conferring resistance. cancernetwork.com Therefore, FPGS levels could serve as a predictive biomarker for treatment response.

The table below summarizes the potential biomarkers for this compound identified in cellular models.

BiomarkerBiological RoleImplication for EfficacyReference
Purine Salvage Pathway StatusAlternative route for purine synthesis.Deficient pathway may increase sensitivity. biorxiv.org
Folylpolyglutamate Synthetase (FPGS) ActivityIntracellular activation and retention of the drug.Low activity may lead to resistance. cancernetwork.com
Culture Medium CompositionAvailability of purine salvage substrates.Presence of substrates like hypoxanthine can decrease efficacy. biorxiv.org

In Vivo Pharmacological Models (Non-Human)

Experimental Animal Models for Mechanistic Elucidation

Preclinical in vivo studies in various animal models have been crucial for understanding the therapeutic potential and the mechanistic underpinnings of this compound's action. In mouse models, the compound's efficacy and toxicity were found to be highly dependent on dietary folic acid intake.

Studies in pregnant mice demonstrated that administration of this compound could lead to an increased rate of embryonic resorption and growth retardation in a dose-dependent manner. medchemexpress.com These findings underscore the critical role of purine synthesis in embryonic development.

In tumor-bearing mouse models, this compound has shown significant anti-cancer activity. It has demonstrated efficacy in inhibiting tumor growth in the C3H mammary murine tumor model. nih.gov Furthermore, excellent efficacy was observed in several human tumor xenograft models, including colon and pancreatic cancers. nih.gov These studies provided a strong rationale for the clinical investigation of this compound in solid tumors.

Impact on Folate Metabolism in Organismal Systems

The in vivo activity of this compound is intrinsically linked to folate metabolism. As an antifolate, it competes with endogenous folates for cellular uptake and enzymatic binding. The dependence of its therapeutic index on dietary folic acid highlights this close relationship.

In mice, it was discovered that the therapeutic efficacy and toxicity of this compound were highly contingent on the levels of dietary folic acid. This observation was pivotal and led to further investigations into the interplay between antifolate drugs and folate status. The development of this compound was ultimately curtailed due to severe and cumulative toxicities, which were thought to be related to its profound and sustained disruption of folate metabolism.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Ly249543 Disodium

Design and Synthesis of Analogues for SAR Studies

No publicly available data details the design and synthesis of specific analogues of LY249543 disodium (B8443419) for the purpose of SAR studies.

Correlating Structural Features with Biological Activity and Selectivity

Information correlating specific structural features of LY249543 disodium with its biological activity and selectivity is not available in the public scientific literature.

Computational Approaches in SAR/QSAR Modeling

While computational methods are standard in drug discovery, their specific application to this compound has not been detailed in accessible research.

There are no available studies that have utilized Principal Component Analysis for descriptor selection in the context of QSAR modeling for this compound.

No published research could be found that applies Multiple Linear Regression or Multiple Non-Linear Regression models to the study of this compound.

The application of Artificial Neural Networks for modeling the structure-activity relationship of this compound has not been reported in the available literature.

Molecular Modeling and Docking Studies for Receptor Interactions

Specific molecular modeling and docking studies detailing the interaction of this compound with its target receptor are not described in the public domain.

Research Methodologies and Analytical Techniques for Ly249543 Disodium Studies

Biochemical and Enzymatic Assay Development

To elucidate the specific molecular targets of LY249543 disodium (B8443419), researchers employ various biochemical and enzymatic assays. These assays are designed to measure the compound's effect on purified enzymes, providing direct insight into its inhibitory potential.

Spectrophotometric and Fluorogenic Methods for Enzyme Activity Profiling

Spectrophotometric and fluorogenic assays are fundamental tools for profiling the enzymatic activity of targets inhibited by antifolates like LY249543. These methods offer sensitive and continuous monitoring of enzyme reactions.

A common approach is the use of spectrophotometric assays that track changes in absorbance at a specific wavelength resulting from the enzymatic conversion of a substrate to a product. researchgate.net For instance, in the study of related antifolates, thymidylate synthase (TS) activity is often measured by monitoring the increase in absorbance that occurs as its substrate is processed. researchgate.net Similarly, the activity of GARFT, the primary target of LY249543, can be assessed by measuring the rate of formation of its product, formylglycinamide ribonucleotide.

Fluorogenic methods, which measure changes in fluorescence, can also be employed. These assays often involve substrates that become fluorescent upon enzymatic action. The use of tagged molecules, such as those with a fluorescent portion, can help in high-throughput screening to identify which compounds bind to a target receptor. googleapis.com It is important to note, however, that the attachment of a tag could potentially alter the binding properties of the chemical being studied. googleapis.com

Inhibition Kinetic Studies and Determination of Affinity Constants

Inhibition kinetic studies are crucial for quantifying the potency and mechanism of an inhibitor like LY249543. These studies determine key parameters such as the inhibition constant (Ki) and the affinity constant (Ka). The binding affinity, Ka, represents the equilibrium constant for the association of the chemical and its receptor. googleapis.comepo.orggoogleapis.com

For antifolates, the Ki value indicates the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of its potency against a specific enzyme. Studies on the related multitargeted antifolate LY231514 demonstrate how these values are determined for various target enzymes. researchgate.net The inhibition constants for LY231514 and its polyglutamated forms were calculated against dihydrofolate reductase (DHFR), thymidylate synthase (TS), and GARFT, revealing differential inhibitory activity. researchgate.net Similar kinetic analyses would be essential to fully characterize the inhibitory profile of LY249543. The results of such studies are typically analyzed using nonlinear regression analysis with specialized software. researchgate.net

Table 1: Example of Enzyme Inhibition Data for the Related Antifolate LY231514 This table illustrates the type of data generated from inhibition kinetic studies. Data is for the related compound Pemetrexed (B1662193) (LY231514) and its polyglutamates.

Enzyme TargetInhibitor FormInhibition Constant (Ki) in nM
Thymidylate Synthase (TS) Parent Monoglutamate109
Pentaglutamate1.3
Dihydrofolate Reductase (DHFR) Parent Monoglutamate7.0
Pentaglutamate7.2
GARFT Parent Monoglutamate9,300
Pentaglutamate65
Source: Adapted from Shih et al., 1997. researchgate.net

Cell-Based Assay Systems

While enzymatic assays are vital for understanding direct molecular interactions, cell-based assays are necessary to evaluate the effects of LY249543 disodium in a biological context. These systems provide information on how the compound affects cell growth, proliferation, and metabolic pathways.

Application of Mutant Cell Lines for Pathway Analysis

Mutant cell lines are invaluable tools for dissecting the mechanisms of drug action and transport. researchgate.netgoogleapis.com By using cells that lack specific proteins, such as transporters or enzymes, researchers can determine the importance of these components for the drug's activity.

For classical antifolates, a key aspect of their activity is transport into the cell via the reduced folate carrier (RFC) and subsequent polyglutamation, which traps the drug inside the cell and can increase its inhibitory potency. researchgate.net Studies on the related antifolate LY231514 utilized mutant cell lines to demonstrate that its cytotoxic potency depends on both transport via the RFC and polyglutamation. researchgate.net The application of similar mutant cell lines in studies of LY249543 would be critical to confirm its reliance on these same pathways for cellular uptake and activity.

Mechanistic Cell Growth Inhibition and Cell Cycle Analysis

A primary consequence of inhibiting folate metabolism is the cessation of cell growth and division. aacrjournals.org The potency of a compound in this regard is often quantified by its IC50 value, which is the concentration that inhibits cell growth by 50% compared to untreated controls. researchgate.net

To understand the specific mechanism behind growth inhibition, cell cycle analysis is frequently performed. wisc.edu This technique typically uses flow cytometry to measure the DNA content of individual cells within a population. biocompare.combdbiosciences.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. wisc.edubiocompare.com This allows for the differentiation of cells into the various phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). wisc.eduthermofisher.comnih.gov

As a GARFT inhibitor, LY249543 blocks a key step in de novo purine (B94841) synthesis, which is essential for DNA replication. aacrjournals.orggoogle.com Therefore, treatment with LY249543 is expected to cause cells to arrest in the S phase of the cell cycle, as they are unable to synthesize the necessary DNA building blocks to complete replication. Analyzing the cell cycle distribution of treated cells provides direct evidence for this mechanism of action. biocompare.com

Table 2: Phases of the Eukaryotic Cell Cycle

PhaseDescriptionDNA Content
G1 (Gap 1) Cell growth, synthesis of RNA and proteins.2N
S (Synthesis) DNA replication occurs.Between 2N and 4N
G2 (Gap 2) Continued cell growth and preparation for mitosis.4N
M (Mitosis) Nuclear and cytoplasmic division into two daughter cells.4N, then returning to 2N
G0 (Quiescence) Resting phase where the cell is not actively dividing.2N
Source: Adapted from Thermo Fisher Scientific, BD Biosciences. bdbiosciences.comthermofisher.comnih.gov

Advanced Analytical Techniques for Compound Characterization and Interaction

A variety of advanced analytical techniques are employed to confirm the identity, purity, and molecular characteristics of this compound and to study its interactions.

Quantitative analysis of lometrexol (B1675047), the racemic mixture containing LY249543, in biological samples like plasma can be performed using methods such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection. medkoo.com The fundamental characterization of the compound includes the determination of its molecular weight and elemental composition, which is achieved through techniques like mass spectrometry and elemental analysis. medkoo.comlabshare.cn For this compound, the molecular weight is 487.42 g/mol . medkoo.com

To study the binding of the compound to its protein target in more detail, X-ray fluorescence (XRF) spectroscopy can be utilized. googleapis.com This technique can help characterize the interaction between a chemical and its receptor, providing insights into the binding event itself. epo.org

High-Performance Liquid Chromatography (HPLC) for Compound Detection in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis of this compound in various biological matrices such as plasma and urine. mdpi.comchromsystems.commdpi.comjchemrev.com This method offers high sensitivity and specificity, allowing for the precise measurement of the compound and its metabolites, which is crucial for pharmacokinetic studies. researchgate.net

Detailed Research Findings:

A common approach for analyzing this compound involves reversed-phase HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. mdpi.com The separation is typically achieved on a C18 column. Since LY249543 is the S-isomer of lometrexol, chiral HPLC methods can be employed to separate it from its R-isomer, ensuring accurate quantification of the specific active agent. researchgate.nettheseus.fi

Sample preparation is a critical step to minimize interference from the biological matrix. mdpi.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used to isolate the analyte from plasma or urine samples before injection into the HPLC system. mdpi.com For instance, LLE with a suitable organic solvent can effectively extract this compound from alkalinized plasma or urine. mdpi.com

Method validation is performed according to established guidelines to ensure reliability, and includes the assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net

ParameterTypical ValueDescription
**Linearity (R²) **>0.99Indicates a direct and proportional relationship between concentration and detector response over a specified range.
Limit of Detection (LOD) ng/mL rangeThe lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ng/mL rangeThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Recovery 90-110%The efficiency of the extraction process in recovering the analyte from the biological matrix.
Precision (RSD%) <15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Accuracy ±15%The closeness of the measured value to the true value.

This table presents typical validation parameters for an HPLC method for the analysis of small molecules in biological fluids.

X-ray Fluorescence (XRF) for Protein-Ligand Binding and Protein Modification Studies

X-ray Fluorescence (XRF) is a non-destructive analytical technique that can be adapted to study the interaction of this compound with its protein target, Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD2), and to investigate protein modifications. horiba.commdpi.com XRF detects the elemental composition of a sample by measuring the fluorescent X-rays emitted from a material that has been excited by a primary X-ray source. horiba.com

Detailed Research Findings:

While direct XRF studies on this compound are not extensively published, the principles of the technique allow for its application in several ways. One approach involves the use of heavy elements as probes. oup.com If this compound is synthesized with a heavy atom label that is not naturally present in the biological system, XRF can be used to map the distribution of the compound within cells and tissues, providing insights into its localization and binding to target proteins. esrf.fr

Synchrotron-based X-ray fluorescence microscopy (XFM) offers high sensitivity and spatial resolution, making it possible to visualize the distribution of elements at a subcellular level. oup.com This could be particularly useful for understanding how this compound interacts with MTHFD2 within the mitochondria.

Another application of XRF is in the study of protein modifications. The technique can detect non-metallic elements such as phosphorus and sulfur. acs.org This capability can be harnessed to study post-translational modifications of proteins that may be influenced by the binding of this compound. For instance, changes in the phosphorylation state of a protein upon ligand binding could be monitored. acs.org

Application of XRFPrincipleInformation Gained
Protein-Ligand Binding Detection of a heavy element tag on this compound.Localization and quantification of the drug bound to its protein target.
Protein Modification Detection of elements like Phosphorus (P) or Sulfur (S).Study of post-translational modifications (e.g., phosphorylation) influenced by drug binding.
Metal Cofactor Analysis Quantification of metal ions within the protein.Investigation of whether drug binding affects the presence or state of essential metal cofactors in the enzyme.

This table outlines potential applications of XRF in studying the interactions of this compound.

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. nih.gov In the context of this compound, HTS assays are instrumental in identifying and characterizing its inhibitory activity against its target enzyme, MTHFD2. nih.govacs.org

Detailed Research Findings:

HTS campaigns for inhibitors of MTHFD2 typically involve miniaturized enzyme assays in 384-well or 1536-well plates. nih.gov These assays measure the enzymatic activity of MTHFD2 in the presence of test compounds. A common method is a fluorescence-based assay where the production of a fluorescent product or the consumption of a fluorescent substrate is monitored over time. nih.gov

For example, an HTS assay for MTHFD2 inhibitors could be designed based on the NADP+-dependent dehydrogenase activity of the enzyme. researchgate.net The reaction progress can be followed by measuring the increase in NADPH fluorescence. Compounds that inhibit the enzyme will result in a lower fluorescence signal compared to the control.

The results of an HTS campaign are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HTS Assay ParameterDescriptionExample Finding for MTHFD2 Inhibitors
Compound Library Size The total number of diverse chemical compounds screened.Screening of over 10,000 to 500,000 compounds. acs.orgnih.gov
Assay Format The specific experimental setup used for screening.384-well plate format with fluorescence detection. nih.gov
Primary Hit Identification Initial identification of compounds that show significant inhibition at a single concentration.Compounds showing >50% inhibition at a 10 µM concentration.
Secondary Assays Follow-up assays to confirm the activity and determine the potency (IC50) of the primary hits.Dose-response curves to calculate IC50 values.
Selectivity Profiling Testing the active compounds against related enzymes (e.g., MTHFD1) to determine their specificity.IC50 > 100 µM against MTHFD1 for selective inhibitors. acs.org

This table summarizes the key aspects and potential findings of an HTS campaign for MTHFD2 inhibitors like this compound.

Applications of Ly249543 Disodium As a Research Tool and Future Directions

Utilization as a Chemical Probe for Elucidating Cellular Pathways

Small molecules that selectively inhibit specific enzymes are invaluable as chemical probes for dissecting complex cellular processes. nih.gov LY249543 disodium (B8443419) serves as a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. aacrjournals.orggoogle.com By blocking this enzyme, LY249543 disodium effectively halts the production of purines, which are essential building blocks for DNA and RNA synthesis. This mechanism allows researchers to investigate the downstream cellular consequences of purine depletion.

The use of this compound in preclinical studies has been instrumental in elucidating the relationship between folate levels, purine synthesis, and cellular toxicity. Research in mice demonstrated that the therapeutic efficacy and toxicity of lometrexol (B1675047) were highly dependent on dietary folic acid intake. aacrjournals.org Subsequent clinical investigations confirmed that folic acid supplementation could modulate lometrexol's toxicity, allowing for a substantial increase in the maximum tolerated dose. aacrjournals.org These findings were critical in highlighting the systemic effects of targeting folate-dependent pathways and underscored the importance of vitamin status in patients undergoing antifolate therapy. By acting as a probe, this compound helped to reveal the intricate balance required to maintain cellular homeostasis and how this balance is disrupted by targeted enzyme inhibition.

Contributions to Early-Stage Antifolate Drug Discovery Research

This compound was a significant compound in early-stage antifolate drug discovery. As a folate analog antimetabolite, it was designed to selectively target and kill cancer cells by starving them of essential metabolites. medkoo.com Its primary mechanism of action was identified as the potent inhibition of GARFT. google.com However, further research revealed that LY249543 and its polyglutamated forms also inhibit other key folate-requiring enzymes, including dihydrofolate reductase (DHFR) and, to a lesser extent, thymidylate synthase (TS). researchgate.net This multi-targeted inhibition profile contributed to its potent anticancer activity.

The development of this compound was ultimately curtailed due to severe and cumulative toxicities, primarily myelosuppression and mucositis, which emerged weeks after administration. aacrjournals.org Despite this outcome, the research surrounding LY249543 provided invaluable lessons that profoundly influenced the development of subsequent antifolate drugs, most notably pemetrexed (B1662193). The challenges with lometrexol toxicity led directly to the strategy of co-administering folic acid and vitamin B12 to mitigate the side effects of pemetrexed, a practice that proved successful. aacrjournals.org The research established a strong correlation between elevated levels of homocysteine and methylmalonic acid (markers of vitamin deficiency) and increased toxicity, a finding that has become a guiding principle in modern antifolate therapy. aacrjournals.org Therefore, the legacy of this compound in drug discovery is not defined by its failure as a therapeutic agent, but by the critical knowledge gained from its investigation, which paved the way for safer and more effective treatments.

Enzyme TargetInhibition Potency (Ki)Compound Form
Dihydrofolate Reductase (DHFR)7.2 nMPentaglutamate of LY231514 (a related antifolate)
Thymidylate Synthase (TS)1.3 nMPentaglutamate of LY231514 (a related antifolate)
Glycinamide Ribonucleotide Formyltransferase (GARFT)65 nMPentaglutamate of LY231514 (a related antifolate)
Glycinamide Ribonucleotide Formyltransferase (GARFT)9,300 nMParent monoglutamate (LY231514)
This table presents inhibition data for the related multi-targeted antifolate LY231514 to illustrate the differential enzyme inhibition by parent compounds versus their polyglutamated forms, a key concept in antifolate research to which LY249543 studies contributed. researchgate.net

Unexplored Research Avenues in Preclinical Development and Mechanistic Biology

While the clinical development of this compound has ceased, several research avenues remain unexplored, particularly in preclinical and mechanistic biology. The precise molecular mechanisms responsible for its severe, delayed, and cumulative toxicity were never fully ascertained. aacrjournals.org Modern "omics" technologies, such as toxicogenomics and proteomics, could be applied to cell lines or animal models treated with this compound to generate a comprehensive, systems-level understanding of its off-target effects and the pathways leading to its specific toxicity profile.

Another promising direction involves using this compound as a chemical probe in the context of synthetic lethality. nih.gov High-throughput screening of cancer cell lines with specific genetic mutations, particularly within the folate and purine synthesis pathways, could identify patient populations that are exquisitely sensitive to GARFT inhibition. This could potentially revive interest in GARFT inhibitors for precision medicine applications.

Finally, the chemical structure of this compound itself remains a valuable scaffold for medicinal chemists. The principles of early drug discovery emphasize iterative improvement to enhance target affinity while minimizing off-target effects and improving pharmacological properties. nih.gov The detailed understanding of how LY249543 binds to GARFT could inform the design of a new generation of inhibitors. These future compounds could be engineered to have greater selectivity for GARFT, reduced affinity for other folate enzymes, or altered cellular transport and polyglutamation properties to create a more favorable therapeutic window, addressing the toxicity issues that halted the development of the original compound.

Q & A

Q. What established synthesis protocols exist for LY249543 disodium, and how can researchers validate its purity?

To synthesize this compound, follow peer-reviewed protocols emphasizing stoichiometric precision, solvent selection, and reaction conditions (e.g., temperature, pH). Purity validation requires analytical techniques such as HPLC (for chromatographic purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification). Cross-reference spectral data with published literature to confirm consistency. For quantification, use titration or ICP-MS for elemental analysis. Ensure reproducibility by documenting reagent sources, batch numbers, and environmental controls (e.g., humidity, oxygen exclusion) .

Q. Which in vitro assays are most appropriate for evaluating this compound’s mechanism of action?

Prioritize assays aligned with the compound’s hypothesized biological targets. For example:

  • Enzyme inhibition assays : Use kinetic measurements (e.g., IC₅₀ determination) with controls for non-specific binding.
  • Cell viability assays (e.g., MTT, ATP luminescence): Include dose-response curves and replicate experiments to assess cytotoxicity.
  • Binding affinity studies (SPR, ITC): Validate interactions with target proteins using negative controls (e.g., scrambled peptides). Ensure assay conditions (pH, temperature, cofactors) mirror physiological relevance. Document deviations from published protocols to address potential variability .

Q. How should researchers design initial pharmacokinetic studies for this compound?

Begin with ADME profiling in preclinical models:

  • Absorption : Use Caco-2 cell monolayers or in situ intestinal perfusion models.
  • Metabolism : Employ liver microsomes or hepatocyte incubations to identify primary metabolites via LC-MS/MS.
  • Excretion : Quantify urinary and fecal elimination rates. Standardize sampling intervals and matrix preparation (plasma, tissue homogenates) to minimize inter-experiment variability. Cross-validate results with computational models (e.g., PBPK) to refine subsequent in vivo studies .

Q. What criteria define optimal storage conditions for this compound?

Stability studies should assess:

  • Thermal degradation : Store aliquots at -80°C, 4°C, and room temperature; monitor degradation via HPLC at regular intervals.
  • Light sensitivity : Compare UV-vis spectra before and after light exposure.
  • Humidity control : Use desiccants in lyophilized formulations. Publish stability data with batch-specific details (e.g., solvent residues, crystallinity) to aid reproducibility .

Q. How can researchers address solubility challenges in this compound formulations?

Screen co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween-80), or cyclodextrins. Use phase-solubility diagrams to identify optimal ratios. For in vivo studies, validate biocompatibility of excipients via hemolysis assays or histopathology. Report solubility data with temperature, pH, and ionic strength to contextualize findings .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

Analyze discrepancies through:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement.
  • Tissue distribution studies : Use radiolabeled compounds or imaging (e.g., PET) to assess bioavailability at disease sites.
  • Species-specific metabolism : Compare metabolite profiles in preclinical models vs. human hepatocytes. Reconcile findings by refining dosing regimens or exploring prodrug strategies .

Q. What experimental strategies optimize this compound’s bioavailability in preclinical models?

Consider:

  • Nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility and half-life.
  • Prodrug derivatization : Modify functional groups to improve membrane permeability.
  • Route of administration : Compare oral, IV, and IP delivery for absorption efficiency. Validate enhancements via AUC calculations and tissue penetration assays .

Q. How should researchers design a robust dose-response study for this compound?

  • Pilot studies : Identify the threshold and saturation doses using logarithmic spacing.
  • Statistical power : Use ≥6 replicates per dose to account for biological variability.
  • Endpoint selection : Combine primary (e.g., tumor volume) and secondary endpoints (e.g., biomarker levels).
  • Negative/positive controls : Include vehicle-only and benchmark compounds. Apply non-linear regression models (e.g., Hill equation) to derive EC₅₀ values .

Q. What methodologies resolve batch-to-batch variability in this compound production?

Implement:

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments).
  • In-process controls : Monitor intermediates via real-time analytics (e.g., in-line FTIR).
  • Stability-indicating assays : Track degradation products across batches. Publish raw data (e.g., chromatograms, spectra) to facilitate cross-lab comparisons .

Q. How can researchers evaluate this compound’s potential for off-target effects?

  • High-throughput screening : Use panels of kinases, GPCRs, or ion channels.
  • Transcriptomics/proteomics : Compare treated vs. untreated cells for pathway dysregulation.
  • Safety pharmacology : Assess cardiovascular (hERG assay) and neurobehavioral effects in models.
    Triangulate findings with literature on structurally analogous compounds to prioritize follow-up studies .

Q. Methodological Frameworks Referenced

  • PICO/FINER criteria for hypothesis refinement .
  • QbD and DOE for experimental optimization .
  • PK/PD modeling for translational bridging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.